2-[4-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE
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Overview
Description
2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant role in medicinal chemistry due to its diverse biological activities. This compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine derivatives to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The benzothiophene moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
2-[4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and the presence of both benzothiophene and pyrimidine moieties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, potentially leading to more diverse and potent biological activities .
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS/c18-14-12-3-2-11(19)10-13(12)25-15(14)16(24)22-6-8-23(9-7-22)17-20-4-1-5-21-17/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJGUHQLYYFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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